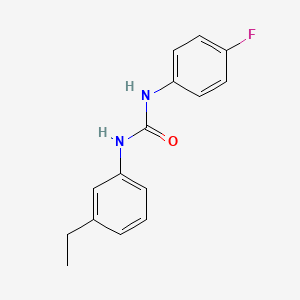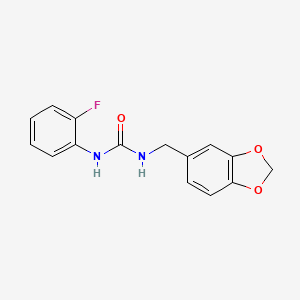
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of an ethyl group attached to the phenyl ring at the third position and a fluorine atom attached to another phenyl ring at the fourth position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 4-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its pharmacokinetic and pharmacodynamic profiles.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. It is also utilized in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-3-(4-fluorophenyl)urea: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-(3-Ethylphenyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and interactions with biological targets.
1-(3-Ethylphenyl)-3-(4-bromophenyl)urea: The bromine-substituted analog may exhibit different pharmacokinetic and pharmacodynamic profiles compared to the fluorine-substituted compound.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity, stability, and interactions with various molecular targets.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-11-4-3-5-14(10-11)18-15(19)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZKBKICGBZGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5398896.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![Ethyl 2-[3-[[2-(4-fluorophenoxy)acetyl]amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B5398908.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5398918.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5398922.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5398938.png)
![2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5398959.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
![1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5398967.png)
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamino]propan-2-ol;oxalic acid](/img/structure/B5398974.png)
![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5398996.png)

